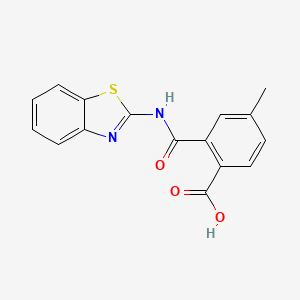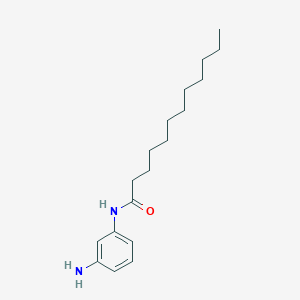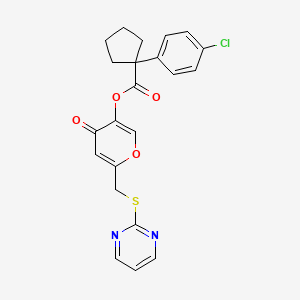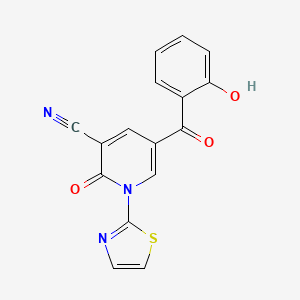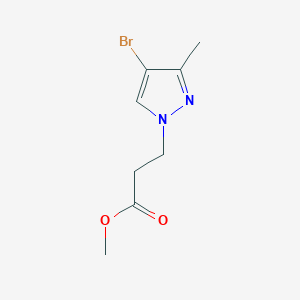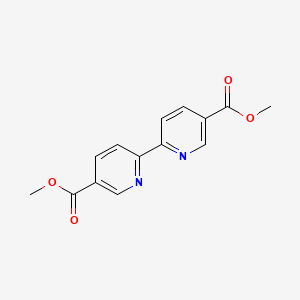
5,5'-Dimethoxycarbonyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5,5'-Dimethoxycarbonyl-2,2'-bipyridine is a derivative of bipyridine, which is a class of compounds known for their coordination properties and ability to form complexes with various metals. Bipyridines and their derivatives are widely studied for their interesting electronic and structural characteristics, which make them suitable for applications in materials science, including liquid crystal technology and photophysical devices .
Synthesis Analysis
The synthesis of bipyridine derivatives often involves functionalization at specific positions on the bipyridine ring. For instance, acylation reactions have been used to introduce various substituents onto the bipyridine framework, as seen in the synthesis of fullerene derivatives from 2,5-dimethoxycarbonyl60fulleropyrrolidine . Although the synthesis of 5,5'-Dimethoxycarbonyl-2,2'-bipyridine is not directly described in the provided papers, similar synthetic strategies could be employed, such as selective acylation or methylation to introduce the dimethoxycarbonyl groups at the 5,5' positions.
Molecular Structure Analysis
The molecular structure of bipyridine derivatives is crucial in determining their physical properties and reactivity. The crystal and molecular structures of various dimethyl-2,2'-bipyridyl complexes have been determined, showing that they form hydrogen-bonded chains in the crystalline state . The orientation and length of these hydrogen bonds can significantly influence the properties of the material, such as antiferroelectric behavior observed in some complexes .
Chemical Reactions Analysis
Bipyridine derivatives participate in a range of chemical reactions, primarily as ligands forming complexes with metals. The reactivity can be influenced by the substituents on the bipyridine ring. For example, the acylated fullerene derivatives can further react with alcohols and amines, leading to the formation of multifullerene derivatives . The presence of dimethoxycarbonyl groups could similarly affect the reactivity of 5,5'-Dimethoxycarbonyl-2,2'-bipyridine, potentially enabling the formation of novel complexes with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of bipyridine derivatives are closely related to their molecular structure. Substituents on the bipyridine ring can lead to the formation of liquid crystalline materials, as observed in 5,5'-substituted-2,2'-bipyridines, which exhibit thermotropic polymorphism and various mesomorphic phases . The photophysical properties of rhenium(I) tricarbonyl complexes containing derivatives of bipyrazine, which is structurally similar to bipyridine, have been studied, showing absorption in the visible and ultraviolet regions and structureless emission at room and low temperatures . These properties suggest that 5,5'-Dimethoxycarbonyl-2,2'-bipyridine could also exhibit interesting photophysical behavior, potentially useful in the development of optoelectronic devices.
科学的研究の応用
Catalytic Activity in Chemical Reactions
5,5'-Dimethoxycarbonyl-2,2'-bipyridine shows significant potential in catalytic applications. For instance, in the study of dioxomolybdenum(VI) complexes, it has been found that these complexes, including those with 5,5'-di-ethoxycarbonyl-2,2'-bipyridine, exhibit high activity and selectivity as catalysts in the epoxidation of cyclooctene. The study emphasizes the influence of functional groups on bipyridine ligands and their contributions to catalytic activity (Günyar et al., 2009).
Applications in Solar Cell Technology
The compound has been incorporated into copper-based dye-sensitized solar cells (DSCs). Research on copper(I) complexes of 6,6'-disubstituted-2,2'-bipyridine dicarboxylic acids, including those with 5,5'-positions, highlighted their roles in enhancing the efficiency of DSCs (Constable et al., 2009).
Liquid Crystalline Materials
A study focusing on 5,5′-Substituted-2,2′-bipyridines, including 5,5'-dimethoxycarbonyl-2,2'-bipyridine, demonstrated their use in developing new mesomorphic compounds exhibiting rich thermotropic polymorphism. These compounds have potential applications in liquid crystal technology (Douce et al., 1996).
CO2 Reduction and Electrocatalysis
Research on Re(bipy-tBu)(CO)3Cl complexes, where bipy includes 4,4'-dimethoxycarbonyl-2,2'-bipyridine, shows improved catalytic activity in the reduction of carbon dioxide to carbon monoxide. This study is pivotal in understanding the role of these complexes in electrocatalytic applications (Smieja & Kubiak, 2010).
Supramolecular Chemistry
A study on porphyrin dimers linked to 2,2'-bipyridine, including those at the 5,5' positions, highlighted their role as molecular tectons for constructing supramolecular arrays with diverse functions. The study contributes to the understanding of electronic communication between chromophores in such systems (Cheng et al., 2003).
Safety and Hazards
将来の方向性
While specific future directions for 5,5’-Dimethoxycarbonyl-2,2’-bipyridine are not detailed in the search results, it’s worth noting that 2,2’-bipyridine compounds have been used in various fields such as organic synthesis, pharmaceuticals, and the synthesis of dyestuffs and agrochemicals . This suggests potential future applications in these areas.
作用機序
Target of Action
The primary targets of 5,5’-Dimethoxycarbonyl-2,2’-bipyridine are currently unknown. This compound is a derivative of bipyridine, which is often used as a ligand in the formation of transition metal complexes . .
Mode of Action
As a bipyridine derivative, it may interact with its targets through coordination bonding, similar to other bipyridine compounds
Biochemical Pathways
Given its structural similarity to other bipyridine compounds, it may be involved in pathways related to metal ion homeostasis or redox reactions . More research is needed to confirm these hypotheses and identify the downstream effects.
Result of Action
Given its potential role as a ligand in transition metal complexes, it may influence the activity of metalloproteins or other metal-dependent biological processes .
特性
IUPAC Name |
methyl 6-(5-methoxycarbonylpyridin-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)9-3-5-11(15-7-9)12-6-4-10(8-16-12)14(18)20-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAYXDBLSXUUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1762-45-4 |
Source


|
| Record name | Dimethyl 2,2'-Bipyridine-5,5'-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



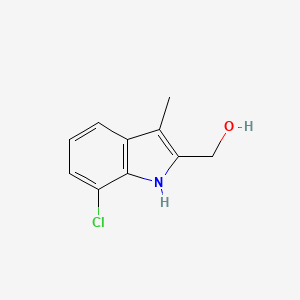
![Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3020479.png)
![3-Cyclopropyl-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3020481.png)

